Zectivimod

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

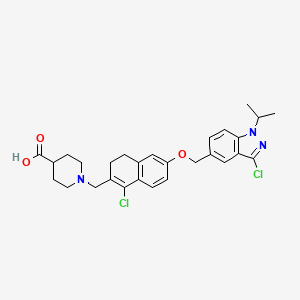

IUPAC Name |

1-[[1-chloro-6-[(3-chloro-1-propan-2-ylindazol-5-yl)methoxy]-3,4-dihydronaphthalen-2-yl]methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31Cl2N3O3/c1-17(2)33-25-8-3-18(13-24(25)27(30)31-33)16-36-22-6-7-23-20(14-22)4-5-21(26(23)29)15-32-11-9-19(10-12-32)28(34)35/h3,6-8,13-14,17,19H,4-5,9-12,15-16H2,1-2H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKXISSRVOVRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)COC3=CC4=C(C=C3)C(=C(CC4)CN5CCC(CC5)C(=O)O)Cl)C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623066-63-6 | |

| Record name | Zectivimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1623066636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZECTIVIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN1BKM029F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zectivimod's Mechanism of Action in Lymphocyte Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zectivimod (formerly LC51-0255) is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator under development for the treatment of autoimmune diseases, including ulcerative colitis.[1] Its therapeutic effect stems from its targeted interference with lymphocyte trafficking, a key process in the inflammatory cascade. This compound acts as a functional antagonist of the S1P1 receptor, leading to the sequestration of lymphocytes within peripheral lymphoid organs and thereby reducing their infiltration into sites of inflammation. This guide provides a detailed technical overview of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Introduction: The Role of S1P1 in Lymphocyte Egress

The trafficking of lymphocytes from secondary lymphoid organs (such as lymph nodes and the spleen) into the bloodstream and peripheral tissues is a tightly regulated process crucial for immune surveillance. A key regulator of this process is the sphingosine-1-phosphate (S1P) signaling pathway. S1P is a bioactive lipid mediator present in high concentrations in the blood and lymph, creating a chemotactic gradient that guides lymphocytes out of lymphoid tissues where S1P concentrations are low.

This egress is mediated by the S1P1 receptor, a G protein-coupled receptor expressed on the surface of lymphocytes. When lymphocytes in a lymph node are exposed to the S1P gradient, the S1P1 receptor is activated, initiating signaling cascades that promote cell migration out of the lymph node and into circulation.

This compound's Molecular Mechanism of Action

This compound is a potent and selective agonist of the S1P1 receptor.[1][2] Upon binding to the S1P1 receptor on lymphocytes, this compound triggers a cascade of intracellular events that paradoxically leads to the functional antagonism of the receptor.

S1P1 Receptor Internalization and Degradation

The binding of this compound to the S1P1 receptor induces its rapid and sustained internalization from the cell surface.[2] This process, mediated by the β-arrestin pathway, removes the receptor from the cell membrane, rendering the lymphocyte unresponsive to the endogenous S1P gradient. The internalized receptor is subsequently targeted for degradation. This functional antagonism effectively traps lymphocytes within the peripheral lymphoid organs, preventing their egress into the systemic circulation.

Signaling Pathway

The binding of this compound to the S1P1 receptor activates intracellular signaling pathways. The following diagram illustrates the key steps in this process.

Pharmacodynamic Effects on Lymphocyte Trafficking

The primary pharmacodynamic effect of this compound is a dose-dependent reduction in the absolute lymphocyte count (ALC) in peripheral blood. This reduction is a direct consequence of the sequestration of lymphocytes in secondary lymphoid organs.

Quantitative Data from Phase I Clinical Studies

A Phase I, randomized, double-blind, placebo-controlled, multiple-dosing, dose-escalation study in healthy male subjects demonstrated a dose-dependent reduction in ALC following daily administration of this compound for 21 days.[3]

| This compound Dose | Mean Maximum Change in ALC from Baseline (%) (± SD) |

| Placebo | -31.57 (± 11.17) |

| 0.25 mg | -61.84 (± 14.70) |

| 0.5 mg | -76.70 (± 5.60) |

| 1.0 mg | -82.12 (± 3.68) |

| 1.5 mg | -85.30 (± 6.41) |

| 2.0 mg | -87.98 (± 3.50) |

Data from a multiple-dose study in healthy volunteers.

Pharmacokinetic analysis from a single-dose study revealed that the systemic exposure to this compound (as measured by AUC) increased in a dose-proportional manner, and the half-life ranged from 72.2 to 134.0 hours, supporting a once-daily dosing regimen.

Experimental Protocols

The following sections describe the general methodologies for key experiments relevant to characterizing the mechanism of action of S1P1 receptor modulators like this compound.

S1P1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the S1P1 receptor.

Objective: To quantify the binding of this compound to the S1P1 receptor, typically by determining the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). While specific quantitative data for this compound is not publicly available, it is described as a "potent" S1P1 modulator.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand Binding: A radiolabeled ligand that binds to the S1P1 receptor (e.g., [³³P]-S1P) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The radioactivity on the filter is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

References

The Pharmacodynamics of Zectivimod on Lymphocyte Count: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zectivimod (formerly LC51-0255) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that induces a dose-dependent and reversible reduction in peripheral blood lymphocyte counts. This technical guide provides an in-depth overview of the pharmacodynamics of this compound on lymphocyte populations, its mechanism of action, and the experimental methodologies used to characterize its effects. Quantitative data from clinical and preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of immunology and drug development.

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral therapeutics that have shown efficacy in the treatment of various autoimmune diseases.[1][2] Their primary mechanism of action involves the functional antagonism of the S1P1 receptor, which plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs.[2][3] By promoting the internalization and degradation of S1P1 receptors on lymphocytes, these modulators effectively trap these immune cells within the lymph nodes, leading to a reduction in the number of circulating lymphocytes available to mediate inflammatory responses in peripheral tissues.[1]

This compound is a novel, selective S1P1 receptor modulator. Early clinical studies have demonstrated its potential to induce a significant, dose-dependent, and reversible lymphopenia, a key pharmacodynamic marker for this class of drugs. This guide will delve into the specifics of this compound's effects on lymphocyte counts, the underlying molecular mechanisms, and the experimental approaches to study these phenomena.

Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration

The trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, into the blood and lymph is a tightly regulated process governed by a chemotactic gradient of S1P. Lymphocytes express S1P1, a G protein-coupled receptor, on their surface. The high concentration of S1P in the blood and lymph compared to the lymphoid tissues acts as a signal for lymphocyte egress.

This compound, as a selective S1P1 modulator, binds to this receptor and triggers its internalization and subsequent degradation. This process renders the lymphocytes unresponsive to the S1P gradient, preventing their exit from the lymphoid organs. The sequestration of lymphocytes within the lymph nodes leads to a reduction in the absolute lymphocyte count (ALC) in the peripheral circulation.

Figure 1: this compound's Mechanism of Action on S1P1 Receptor. This diagram illustrates how this compound binding to the S1P1 receptor on a lymphocyte leads to receptor internalization, thereby blocking the S1P-gradient-driven egress of the lymphocyte from the lymph node.

Pharmacodynamic Effects on Lymphocyte Count

Clinical trials in healthy volunteers have provided quantitative data on the dose-dependent effects of this compound on the absolute lymphocyte count (ALC).

Single-Dose Administration

A randomized, double-blind, placebo-controlled, dose-escalation study was conducted in healthy subjects who received a single oral dose of this compound (0.25, 0.5, 1, 2, or 4 mg) or a placebo.

Table 1: Effect of Single-Dose this compound on Absolute Lymphocyte Count (ALC)

| Dose Group | Maximum Mean Reduction in ALC from Baseline | Time to Nadir | Reversibility |

| 0.25 mg | Not specified | Not specified | Reversible |

| 0.5 mg | Not specified | Not specified | Reversible |

| 1 mg | Not specified | Not specified | Reversible |

| 2 mg | Dose-dependent reduction | Not specified | Reversible |

| 4 mg | Dose-dependent reduction | Not specified | Reversible |

Note: Specific percentage reductions were not detailed in the provided search results, but a clear dose-dependent trend was reported.

Multiple-Dose Administration

In a separate study, healthy volunteers received daily oral doses of this compound (0.25, 0.5, 1, or 2 mg) for 21 days. This study confirmed the dose-dependent reduction in lymphocyte counts.

Table 2: Effect of Multiple-Dose this compound on Absolute Lymphocyte Count (ALC)

| Dose Group (daily) | Observation |

| 0.25 mg | Dose-dependent reduction in lymphocyte counts. |

| 0.5 mg | Dose-dependent reduction in lymphocyte counts. |

| 1 mg | Dose-dependent reduction in lymphocyte counts. |

| 2 mg | Dose-dependent reduction in lymphocyte counts. |

Note: The results consistently showed a dose-dependent reduction in lymphocyte counts with daily administration.

Effects on Lymphocyte Subsets

While specific data on the effect of this compound on lymphocyte subsets are not yet publicly available, studies with other selective S1P1 modulators provide insights into the expected effects. These agents typically cause a more profound reduction in naive and central memory T cells, as well as B cells, which express the C-C chemokine receptor type 7 (CCR7) and are the primary populations that recirculate through lymph nodes. Effector memory T cells, which are important for peripheral immune surveillance, are largely spared as they do not typically recirculate through lymph nodes.

Experimental Protocols

The following sections describe the general methodologies employed in clinical trials to assess the pharmacodynamics of S1P modulators on lymphocyte counts.

Clinical Trial Design

A typical first-in-human study for an S1P modulator like this compound is a randomized, double-blind, placebo-controlled, single-ascending and multiple-ascending dose study in healthy volunteers.

Figure 2: Clinical Trial Workflow for Pharmacodynamic Assessment. This flowchart outlines the key stages of a clinical trial designed to evaluate the effects of a drug like this compound on lymphocyte counts.

Lymphocyte Enumeration by Flow Cytometry

Objective: To determine the absolute counts of total lymphocytes and various lymphocyte subsets in peripheral blood.

Methodology:

-

Blood Collection: Whole blood samples are collected in EDTA-containing tubes at predefined time points before and after drug administration.

-

Sample Preparation: A defined volume of whole blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies targeting specific cell surface markers (e.g., CD45 for all leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells, and CD56 for NK cells).

-

Red Blood Cell Lysis: Following incubation, red blood cells are lysed using a commercial lysing solution.

-

Data Acquisition: Samples are acquired on a calibrated flow cytometer. A known number of fluorescent beads are often added to each sample to allow for the calculation of absolute cell counts.

-

Data Analysis: A gating strategy is applied to the flow cytometry data to identify and quantify the different lymphocyte populations. Absolute counts are calculated using the bead count and the volume of blood analyzed.

Representative Flow Cytometry Panel:

| Marker | Fluorochrome | Target Cell Population |

| CD45 | PerCP-Cy5.5 | All Leukocytes |

| CD3 | APC | T Cells |

| CD4 | FITC | Helper T Cells |

| CD8 | PE-Cy7 | Cytotoxic T Cells |

| CD19 | PE | B Cells |

| CD56 | APC-H7 | Natural Killer (NK) Cells |

| CCR7 | BV421 | Naive/Central Memory T Cells |

| CD45RA | BV510 | Naive T Cells |

Conclusion

This compound is a selective S1P1 receptor modulator that has demonstrated a clear dose-dependent and reversible reduction in absolute lymphocyte counts in early-phase clinical trials. This pharmacodynamic effect is consistent with its mechanism of action, which involves the sequestration of lymphocytes in secondary lymphoid organs. Further studies are needed to fully characterize the effects of this compound on various lymphocyte subsets and to establish its clinical efficacy and safety in patients with autoimmune diseases. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other S1P receptor modulators.

References

In Vitro Characterization of Zectivimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zectivimod (also known as LC510255 or LR19019) is an orally available, small molecule agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] Developed by LG Chem, it is currently under investigation for the treatment of autoimmune and chronic inflammatory diseases.[1][2] This document provides a technical overview of the in vitro characterization of this compound's activity, focusing on its mechanism of action, key experimental protocols for its assessment, and the underlying signaling pathways.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including lymphocyte trafficking, cell migration, and endothelial barrier function. These effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is crucial for the egress of lymphocytes from secondary lymphoid organs.[3][4] By acting as an agonist and promoting the internalization and degradation of the S1P1 receptor, this compound functionally antagonizes this process, leading to the sequestration of lymphocytes in lymph nodes and a reduction of circulating lymphocytes. This mechanism underlies its potential therapeutic efficacy in immune-mediated disorders.

Mechanism of Action: S1P1 Receptor Modulation

This compound is a sphingosine 1 phosphate receptor agonist. Its primary mechanism of action is the modulation of the S1P1 receptor. As an agonist, this compound binds to and activates the S1P1 receptor, initiating a downstream signaling cascade. A key consequence of this activation is the recruitment of β-arrestin to the intracellular domain of the receptor. This, in turn, leads to receptor internalization and its subsequent degradation, effectively removing it from the cell surface. The loss of surface S1P1 receptors on lymphocytes prevents them from responding to the natural S1P gradient, thereby inhibiting their egress from lymphoid tissues.

Signaling Pathway Diagram

Caption: S1P1 Receptor Signaling Pathway Activated by this compound.

In Vitro Activity Data

Quantitative in vitro characterization is essential to determine the potency and selectivity of a compound like this compound. While specific proprietary data for this compound is not publicly available, the following tables represent the types of data that would be generated in such studies.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| S1P1 | Data not publicly available |

| S1P2 | Data not publicly available |

| S1P3 | Data not publicly available |

| S1P4 | Data not publicly available |

| S1P5 | Data not publicly available |

Table 2: Functional Potency

| Assay Type | Receptor Subtype | Potency (EC50) [nM] |

| GTPγS Binding | S1P1 | Data not publicly available |

| β-Arrestin Recruitment | S1P1 | Data not publicly available |

| Calcium Mobilization | S1P3 | Data not publicly available |

Key Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize S1P1 receptor agonists like this compound. These protocols are based on established methods for similar compounds.

Radioligand Binding Assay

This assay determines the binding affinity of this compound for S1P receptor subtypes. It involves a competitive binding experiment using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for S1P receptors.

Materials:

-

Cell membranes prepared from cell lines overexpressing human S1P receptor subtypes (e.g., CHO-K1 or HEK293 cells).

-

Radioligand (e.g., [³H]-S1P or a subtype-selective radiolabeled antagonist).

-

This compound test compound.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.

-

Scintillation cocktail and vials.

-

Microplate scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of a non-labeled S1P receptor agonist.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

GTPγS Functional Assay

This assay measures the functional potency of this compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon S1P1 receptor activation.

Objective: To determine the EC50 of this compound in stimulating G protein activation.

Materials:

-

Cell membranes expressing the S1P1 receptor.

-

[³⁵S]GTPγS.

-

This compound test compound.

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

Protocol:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cell membranes with GDP in the assay buffer.

-

Add the [³⁵S]GTPγS and varying concentrations of this compound to the membrane suspension.

-

Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by filtration and wash the filters.

-

Quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 value.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in receptor desensitization and internalization.

Objective: To determine the EC50 of this compound for inducing β-arrestin recruitment.

Materials:

-

A cell line engineered to co-express the S1P1 receptor and a β-arrestin fusion protein (e.g., using enzyme fragment complementation, such as DiscoveRx PathHunter® or Promega NanoBiT® technology).

-

This compound test compound.

-

Cell culture medium and reagents.

-

Detection reagents specific to the assay technology.

-

Luminometer or fluorescence plate reader.

Protocol:

-

Plate the engineered cells in a 96-well or 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Add the this compound dilutions to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Add the detection reagents according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal.

-

Plot the signal against the concentration of this compound to determine the EC50 value.

Experimental Workflow Diagram

Caption: General Workflow for In Vitro Characterization of an S1P1 Agonist.

Conclusion

This compound is a promising S1P1 receptor agonist with potential for the treatment of various autoimmune and inflammatory conditions. Its in vitro characterization relies on a suite of well-established assays to determine its binding affinity, functional potency, and selectivity. The detailed protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and professionals involved in the development and evaluation of this compound and other S1P receptor modulators. While specific quantitative data for this compound remains proprietary, the methodologies outlined here are fundamental to its preclinical assessment.

References

- 1. This compound - LG Chem - AdisInsight [adisinsight.springer.com]

- 2. This compound (LR19019) / LG Chem, TransThera Biosci [delta.larvol.com]

- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

Zectivimod's Role in Modulating Endothelial Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the effects of Zectivimod, a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, on endothelial barrier function. While direct studies on this compound are emerging, this paper extrapolates its function based on the well-established role of S1P1 agonism in maintaining vascular integrity. The guide will detail the molecular mechanisms, summarize key quantitative data from analogous S1P1 agonists, provide comprehensive experimental protocols for assessing endothelial permeability, and present visual diagrams of the core signaling pathways and experimental workflows.

Introduction: this compound and Endothelial Barrier Integrity

This compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor predominantly expressed on endothelial cells and lymphocytes.[1][2] The integrity of the endothelial barrier is crucial for maintaining tissue homeostasis, regulating the passage of fluids, solutes, and cells between the blood and the surrounding tissues.[3] Disruption of this barrier is a hallmark of various pathological conditions, including inflammation, sepsis, and acute respiratory distress syndrome.[3]

S1P1 signaling plays a pivotal role in the maintenance of endothelial barrier function.[1] Activation of S1P1 by its endogenous ligand, sphingosine-1-phosphate (S1P), or by synthetic agonists like this compound, enhances the barrier-promoting properties of the endothelium. This is achieved through the stabilization of adherens junctions and tight junctions, the primary structures governing paracellular permeability.

Molecular Mechanism of Action: The S1P1 Signaling Pathway

Activation of the S1P1 receptor by this compound initiates a signaling cascade that strengthens the endothelial barrier. This process primarily involves the Gαi subunit of the heterotrimeric G protein.

Key signaling events include:

-

Rac1 Activation: S1P1 activation leads to the activation of the small GTPase Rac1. Activated Rac1 promotes the peripheral localization of key junctional proteins.

-

Adherens Junction Stabilization: Rac1 activation facilitates the translocation and stabilization of VE-cadherin at the cell-cell junctions. This enhances homotypic interactions between adjacent endothelial cells, effectively "sealing" the paracellular space.

-

Cortical Actin Reorganization: The signaling cascade also induces the reorganization of the actin cytoskeleton, leading to the formation of a cortical actin ring that further reinforces the cell junctions.

-

Counteracting Permeability-Inducing Factors: S1P1 signaling can antagonize the effects of inflammatory mediators like thrombin and VEGF, which are known to disrupt endothelial barrier function.

Quantitative Effects of S1P1 Agonists on Endothelial Barrier Function

While specific quantitative data for this compound is not yet widely published, studies on other selective S1P1 agonists provide a strong indication of its potential efficacy. The primary methods for quantifying endothelial barrier function are Transendothelial Electrical Resistance (TEER) and permeability assays using fluorescent tracers.

| S1P1 Agonist | Experimental Model | Assay | Key Findings | Reference |

| CYM-5442 | Human Umbilical Vein Endothelial Cells (HUVECs) | ECIS (TEER) | Prevented loss of barrier function induced by IC-activated neutrophils. | |

| SEW-2871 | Rat Mesenteric Venules | Hydraulic Conductivity (Lp) | Attenuated PAF-induced increases in microvessel permeability. | |

| SAR247799 | Mouse Model of Colitis | In vivo vascular permeability | Attenuated colonic vascular permeability in colitis mice. |

Table 1: Summary of quantitative data from studies on S1P1 agonists.

Detailed Experimental Protocols

Transendothelial Electrical Resistance (TEER) Assay

TEER is a non-invasive method to measure the electrical resistance across an endothelial monolayer, providing a real-time assessment of barrier integrity.

Materials:

-

Endothelial cells (e.g., HUVECs, human brain microvascular endothelial cells)

-

Cell culture medium and supplements

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

EVOM™ (Epithelial Volt-Ohm Meter) with "chopstick" electrodes (STX2) or an automated ECIS system.

-

Sterile PBS

Procedure:

-

Cell Seeding: Seed endothelial cells onto the apical chamber of the Transwell® inserts at a high density to ensure the formation of a confluent monolayer.

-

Culture: Culture the cells for 2-4 days, or until a stable, high TEER value is achieved. Change the medium in both the apical and basolateral chambers every 48 hours.

-

Treatment: Once a stable baseline TEER is established, treat the cells with this compound at various concentrations. A vehicle control should be included. To assess the protective effects, cells can be co-treated with an inflammatory stimulus (e.g., TNF-α, thrombin) and this compound.

-

Measurement:

-

Equilibrate the plate to room temperature for 15-20 minutes before measurement, as TEER is temperature-sensitive.

-

Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.

-

Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.

-

Record the resistance reading in Ohms (Ω).

-

-

Calculation:

-

Subtract the resistance of a blank Transwell® insert (without cells) from the reading of the cell-covered insert.

-

Multiply the resulting value by the surface area of the insert to obtain the TEER in Ω·cm².

-

Endothelial Permeability (FITC-Dextran) Assay

This assay measures the passage of a fluorescently labeled macromolecule (FITC-Dextran) across the endothelial monolayer, providing a direct measure of paracellular permeability.

Materials:

-

Confluent endothelial monolayers on Transwell® inserts (prepared as in the TEER protocol)

-

FITC-Dextran (e.g., 40 kDa or 70 kDa)

-

Phenol red-free cell culture medium

-

Fluorescence plate reader

Procedure:

-

Preparation: Prepare endothelial monolayers in Transwell® inserts as described for the TEER assay.

-

Treatment: Treat the cells with this compound and/or an inflammatory stimulus as required for the experiment.

-

Tracer Addition: After the treatment period, replace the medium in the apical chamber with phenol red-free medium containing FITC-Dextran (e.g., 1 mg/mL). The basolateral chamber should contain phenol red-free medium without the tracer.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Sample Collection: After incubation, collect a sample from the basolateral chamber.

-

Quantification: Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

-

Analysis: The amount of FITC-Dextran that has passed into the basolateral chamber is proportional to the permeability of the endothelial monolayer. A standard curve can be used to quantify the concentration.

Conclusion

This compound, as a selective S1P1 agonist, is poised to be a significant modulator of endothelial barrier function. By activating the S1P1 signaling pathway, it is expected to enhance vascular integrity and mitigate the vascular leakage associated with inflammatory conditions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other S1P1 agonists in the context of endothelial biology and drug development. Further research focusing directly on this compound will be crucial to fully elucidate its therapeutic potential.

References

- 1. Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function and protects against immune complex-induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 3. Enhanced endothelial barrier function by monoclonal antibody activation of vascular endothelial cadherin - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Docking of LC51-0255 with the S1P1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific molecular docking studies for LC51-0255 are not publicly available. This guide provides a comprehensive overview based on the known pharmacology of LC51-0255, the established structure and function of the S1P1 receptor, and representative molecular docking protocols for other S1P1 receptor modulators.

Introduction to LC51-0255 and the S1P1 Receptor

LC51-0255 is a potent, selective, and orally available sphingosine-1-phosphate 1 (S1P1) receptor modulator developed by LG Chem.[1][2] It is under investigation for the treatment of autoimmune diseases, including ulcerative colitis.[2][3] The mechanism of action for S1P1 receptor modulators involves the inhibition of lymphocyte egress from secondary lymphoid organs.[4] This results in a reduced number of circulating lymphocytes in the peripheral blood, thereby mitigating the autoimmune response.

The S1P1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the trafficking of lymphocytes. When activated by its endogenous ligand, sphingosine-1-phosphate (S1P), or by agonists like LC51-0255, the S1P1 receptor is internalized and degraded. This process renders lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes, effectively trapping them and preventing their migration to sites of inflammation.

Quantitative Data

While specific binding affinity data from molecular docking of LC51-0255 is not available in the public domain, preclinical data from in vitro assays provide insight into its potency and selectivity.

| Compound | Parameter | S1P1 Receptor | S1P3 Receptor | S1P5 Receptor | Assay Type | Reference |

| LC51-0255 | EC50 | 21.38 nM | >10,000 nM | 501.19 nM | Ca2+ Mobilization Assay |

S1P1 Receptor Signaling Pathway

The binding of an agonist, such as S1P or LC51-0255, to the S1P1 receptor initiates a signaling cascade. This pathway primarily involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream effects that regulate cell migration.

Experimental Protocol: Molecular Docking of an S1P1 Receptor Modulator

The following is a representative protocol for performing molecular docking of a small molecule modulator with the S1P1 receptor, based on common practices for GPCRs.

Preparation of the S1P1 Receptor Structure

-

Obtain Crystal Structure: Download the X-ray crystal structure of the human S1P1 receptor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3V2W.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands or non-essential ions from the PDB file.

-

Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.

-

Assign partial charges to all atoms using a force field such as AMBER or CHARMM.

-

Energy minimize the structure to relieve any steric clashes.

-

Preparation of the Ligand (LC51-0255)

-

Generate 3D Structure: Obtain the 2D structure of LC51-0255 and convert it to a 3D conformation using a molecular modeling software like ChemDraw or MarvinSketch.

-

Ligand Optimization:

-

Perform a conformational search to identify the lowest energy conformer of the ligand.

-

Assign partial charges to the ligand atoms (e.g., using Gasteiger charges).

-

Molecular Docking Simulation

-

Define the Binding Site: The binding site of the S1P1 receptor is located within the transmembrane helices. Key residues known to be involved in the binding of S1P and other modulators include Glu121 and Arg292. The docking grid box should be centered on this pocket, with dimensions sufficient to accommodate the ligand.

-

Docking Algorithm: Employ a suitable docking program such as AutoDock, GOLD, or Glide. These programs use algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis:

-

The docking program will generate multiple possible binding poses for the ligand, each with a corresponding binding energy score.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Analyze the interactions between the best-ranked pose and the receptor, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues.

-

Post-Docking Analysis

-

Molecular Dynamics (MD) Simulation: To further validate the stability of the docked complex, perform an MD simulation. This will provide insights into the dynamic behavior of the ligand-receptor interaction over time in a simulated physiological environment.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity.

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

References

An In-depth Technical Guide on the Cellular Pathways Modulated by Zectivimod

Executive Summary: Zectivimod is an orally administered small molecule in clinical development for the treatment of inflammatory diseases, including ulcerative colitis and atopic dermatitis.[1] It functions as a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1] This mechanism of action leads to the modulation of lymphocyte trafficking, which is a key driver of inflammation in various autoimmune disorders. This guide provides a detailed overview of the S1PR1 signaling pathway, the functional consequences of its modulation by this compound, representative quantitative data on receptor engagement and physiological response, and detailed protocols for key experimental assays used to characterize S1P receptor agonists.

Introduction to this compound and the S1P Receptor Axis

This compound (also known as LC51-0255) is a new chemical entity developed by LG Chem that targets the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2] S1PR1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating the movement of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes, into the bloodstream and lymphatic system.[3]

The egress of lymphocytes from lymph nodes is dependent on a chemotactic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissue. Lymphocytes expressing S1PR1 on their surface are drawn out of the lymph nodes toward this higher S1P concentration. By acting as an S1PR1 agonist, this compound induces the internalization and degradation of the receptor on lymphocytes. This renders the cells unresponsive to the S1P gradient, effectively trapping them within the lymph nodes. This sequestration of lymphocytes prevents their migration to sites of inflammation, thereby producing a potent anti-inflammatory effect. Clinical studies have demonstrated that this compound administration leads to a dose-dependent and reversible reduction in peripheral lymphocyte counts.

Disclaimer: Specific preclinical binding and potency data for this compound are not publicly available. The quantitative data and protocols presented in this guide are representative examples for a typical selective S1PR1 agonist and are intended to illustrate the standard methods used for characterization.

The S1PR1 Signaling Pathway and this compound's Mechanism of Action

S1PR1 couples primarily to the Gαi subunit of the heterotrimeric G protein complex. Activation of the receptor by its endogenous ligand, S1P, or an agonist like this compound, initiates a downstream signaling cascade. However, the therapeutic effect of this compound is not derived from this acute signaling, but rather from the chronic receptor activation that leads to its internalization and functional antagonism.

Mechanism of S1PR1-Mediated Lymphocyte Sequestration:

-

Agonist Binding: this compound binds to S1PR1 on the surface of lymphocytes.

-

Receptor Activation & Internalization: This binding activates the receptor, which is then phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation targets the receptor for internalization into the cell.

-

Functional Antagonism: Continuous exposure to an agonist like this compound leads to sustained internalization and eventual degradation of S1PR1, significantly reducing the number of receptors on the cell surface.

-

Loss of Egress Signal: With greatly diminished S1PR1 expression, lymphocytes within the lymph nodes can no longer sense the S1P gradient in the blood and lymph.

-

Lymphocyte Sequestration: Unable to egress, the lymphocytes are trapped and sequestered within the secondary lymphoid organs.

-

Peripheral Lymphopenia & Anti-Inflammatory Effect: The retention of lymphocytes in lymphoid tissues results in a profound, yet reversible, reduction of circulating lymphocytes in the peripheral blood (lymphopenia). This prevents the infiltration of autoreactive lymphocytes into inflamed tissues, thus mitigating the inflammatory response.

Caption: this compound's mechanism of action on the S1PR1 pathway.

Quantitative Data (Representative)

The following tables summarize representative quantitative data for a selective S1PR1 agonist, illustrating the typical potency and in vivo effects expected from a compound like this compound.

Table 1: Representative In Vitro Pharmacology of a Selective S1PR1 Agonist

| Parameter | Assay Type | Species | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |

|---|---|---|---|---|---|---|---|

| Binding Affinity (Ki, nM) | Radioligand Binding | Human | 0.5 | >10,000 | 1,500 | >10,000 | 8,000 |

| Functional Potency (EC50, nM) | GTPγS Binding | Human | 0.8 | >10,000 | 2,500 | >10,000 | >10,000 |

Table 2: Representative In Vivo Pharmacodynamic Effect on Peripheral Blood Lymphocytes

| Dose (mg/kg, oral) | Species | Time Point | Mean Lymphocyte Count (% of Vehicle) |

|---|---|---|---|

| 0.1 | Rat | 24 hours | 65% |

| 0.3 | Rat | 24 hours | 40% |

| 1.0 | Rat | 24 hours | 22% |

| 3.0 | Rat | 24 hours | 18% |

Experimental Protocols

Detailed methodologies are crucial for the characterization of S1PR1 modulators. Below are representative protocols for key in vitro and in vivo assays.

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1PR1 receptor.

Materials:

-

Membrane preparations from cells overexpressing human S1PR1.

-

Radioligand: [³²P]S1P or a suitable tritiated agonist/antagonist.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Test Compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: High concentration of unlabeled S1P (e.g., 10 µM).

-

96-well glass fiber filter plates (GF/B).

-

Scintillation counter.

Procedure:

-

Dilute S1PR1 membranes in ice-cold assay buffer to a final concentration of 1-2 µg protein per well.

-

In a 96-well plate, add 50 µL of test compound dilutions. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of non-specific control.

-

Add 50 µL of the diluted S1PR1 membrane preparation to each well and pre-incubate for 30 minutes at room temperature.

-

Initiate the binding reaction by adding 50 µL of [³²P]S1P (final concentration ~0.1-0.2 nM).

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/B filter plate.

-

Wash each well 4-5 times with ice-cold wash buffer (assay buffer without BSA).

-

Dry the filter plate for 30-60 minutes at 50°C.

-

Add scintillant and measure the filter-bound radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

This assay measures the functional potency (EC₅₀) of an agonist by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi proteins following receptor activation.

Materials:

-

S1PR1-expressing cell membranes.

-

[³⁵S]GTPγS radiolabel.

-

GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Test Compound (e.g., this compound) at various concentrations.

-

Basal control (buffer) and positive control (saturating concentration of S1P).

Procedure:

-

Pre-treat membranes with 10 µM GDP for 15 minutes on ice to ensure G proteins are in an inactive state.

-

In a 96-well plate, add test compound dilutions.

-

Add the GDP-pre-treated membranes to the wells.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the assay by vacuum filtration through a GF/B filter plate.

-

Wash plates with ice-cold wash buffer.

-

Dry the plate, add scintillant, and count radioactivity.

-

Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine EC₅₀ and Emax values.

This workflow quantifies the pharmacodynamic effect of this compound by measuring the absolute count of lymphocytes in peripheral blood.

Caption: Experimental workflow for absolute lymphocyte counting.

Protocol Outline:

-

Dosing: Administer this compound or vehicle orally to animals (e.g., rats).

-

Sample Collection: At a predetermined time point (e.g., 24 hours), collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Staining: Aliquot a precise volume of whole blood into tubes. Add a cocktail of fluorescently-labeled antibodies specific for lymphocyte markers (e.g., CD45, CD3, CD4, CD8). Incubate for 30 minutes at room temperature in the dark.

-

Lysis: Add a red blood cell lysis buffer to each tube and incubate for 10 minutes. This removes RBCs while preserving leukocytes.

-

Washing: Centrifuge the tubes, aspirate the supernatant, and wash the cell pellet with FACS buffer.

-

Absolute Counting: Prior to analysis, add a known number of fluorescent counting beads to each sample.

-

Flow Cytometry: Acquire events on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population based on light scatter properties and CD45 expression. Calculate the absolute cell count using the ratio of cell events to bead events, as per the formula: Absolute Count (cells/µL) = (Number of Cells Counted / Number of Beads Counted) x (Bead Concentration / Sample Volume)

Conclusion

This compound represents a targeted therapeutic approach for inflammatory diseases by modulating the S1PR1 pathway. Its mechanism as a functional antagonist leads to the sequestration of lymphocytes in secondary lymphoid organs, preventing their contribution to pathological inflammation. The characterization of this compound involves a suite of in vitro and in vivo assays to quantify its binding affinity, functional potency, and pharmacodynamic effect on lymphocyte trafficking. The data and protocols outlined in this guide provide a comprehensive technical framework for understanding and evaluating the cellular pathways modulated by this promising S1PR1 agonist.

References

Methodological & Application

Application Notes and Protocols for Zectivimod in an In Vivo Mouse Colitis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing zectivimod, a sphingosine-1-phosphate (S1P) receptor modulator, in a dextran sulfate sodium (DSS)-induced colitis mouse model. This guide is intended for researchers in immunology, gastroenterology, and pharmacology to assess the therapeutic potential of this compound in inflammatory bowel disease (IBD).

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[1] Murine models of colitis are indispensable tools for understanding the pathogenesis of IBD and for the preclinical evaluation of novel therapeutics.[1] The dextran sulfate sodium (DSS)-induced colitis model is widely used due to its simplicity and its ability to mimic many of the clinical and histological features of human ulcerative colitis.[1][2]

This compound is a small molecule that acts as a sphingosine-1-phosphate (S1P) receptor agonist.[3] S1P receptor modulators have emerged as a promising therapeutic class for autoimmune diseases, including ulcerative colitis. Their mechanism of action involves the retention of lymphocytes in the lymph nodes, thereby preventing their migration to sites of inflammation, such as the colon in IBD. By sequestering lymphocytes, these agents can reduce the inflammatory response in the gut.

This protocol outlines the procedures for inducing colitis in mice using DSS and for administering this compound to evaluate its efficacy in mitigating disease severity.

Signaling Pathway of S1P Receptor Modulators

Caption: this compound binds to S1P1 receptors on lymphocytes, leading to receptor internalization and preventing lymphocyte egress from lymph nodes, thereby reducing inflammation in the colon.

Experimental Protocol

This protocol describes the induction of acute colitis using DSS and the subsequent treatment with this compound.

Materials

-

8-12 week old C57BL/6 mice

-

Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Standard laboratory animal diet and water

-

Animal balance

-

Calipers

-

Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin)

-

Reagents for myeloperoxidase (MPO) assay

-

RNA extraction and qPCR reagents

Experimental Workflow

Caption: Experimental timeline for the DSS-induced colitis model and this compound treatment.

Procedure

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week before the experiment.

-

Randomly assign mice to the following groups (n=8-10 mice/group):

-

Group 1: Control (no DSS, vehicle treatment)

-

Group 2: DSS + Vehicle

-

Group 3: DSS + this compound (low dose)

-

Group 4: DSS + this compound (high dose)

-

-

-

Induction of Acute Colitis:

-

On Day 0, record the baseline body weight and assess stool consistency for all mice.

-

From Day 1 to Day 7, provide mice with drinking water containing 2-3% (w/v) DSS. The concentration may need to be optimized based on the mouse strain and DSS batch. Fresh DSS solution should be prepared every 2-3 days.

-

-

This compound Administration:

-

From Day 1 to Day 7, administer this compound or vehicle to the respective groups via oral gavage once daily. The appropriate dosage of this compound should be determined from prior pharmacokinetic and pharmacodynamic studies.

-

-

Monitoring of Colitis Severity (Disease Activity Index - DAI):

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

-

Calculate the Disease Activity Index (DAI) based on the scoring system in Table 1. A humane endpoint should be established, such as a body weight loss exceeding 20-25%.

-

-

Sample Collection and Analysis (Day 8):

-

On Day 8, euthanize the mice.

-

Measure and record the final body weight.

-

Carefully dissect the colon from the cecum to the anus.

-

Measure the length of the colon.

-

Collect a small distal portion of the colon for histological analysis, MPO assay, and cytokine analysis.

-

Assessment Parameters

-

Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding as detailed in Table 1.

-

Colon Length: Inflammation typically leads to a shortening of the colon.

-

Histological Analysis: Fixed colon tissue sections can be stained with H&E to assess for epithelial damage, ulceration, and inflammatory cell infiltration. A histological score can be assigned based on the severity of these features.

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of neutrophil infiltration and inflammation.

-

Cytokine Analysis: The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the colon tissue can be measured by qPCR, ELISA, or multiplex assays.

Data Presentation

Table 1: Disease Activity Index (DAI) Scoring System

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | None | Normal | None |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose Stool | Hemoccult Positive |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross Bleeding |

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Table 2: Expected Quantitative Outcomes

| Parameter | Control Group | DSS + Vehicle Group | DSS + this compound Group |

| DAI Score (Day 8) | 0 | High (e.g., 3-4) | Reduced |

| Body Weight Change (%) | Gain | Loss (e.g., -10 to -20%) | Attenuated Loss |

| Colon Length (cm) | Normal (e.g., 8-10 cm) | Shortened (e.g., 5-7 cm) | Preserved |

| Histological Score | 0 | High | Reduced |

| MPO Activity (U/g tissue) | Low | High | Reduced |

| TNF-α Expression (fold change) | 1 | High | Reduced |

| IL-10 Expression (fold change) | 1 | Variable | Potentially Increased |

Conclusion

This protocol provides a framework for evaluating the efficacy of this compound in a DSS-induced mouse model of colitis. By modulating lymphocyte trafficking, this compound is expected to ameliorate the clinical and pathological features of colitis. The quantitative data gathered from these experiments will be crucial in determining the therapeutic potential of this compound for the treatment of inflammatory bowel disease. Careful adherence to the protocol and consistent monitoring will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for LC51-0255 in Preclinical Atopic Dermatitis Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LC51-0255 is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] Its mechanism of action involves the internalization and degradation of S1P1 receptors, which leads to the sequestration of lymphocytes in secondary lymphoid organs, preventing their recirculation to target tissues.[3] This reduction in peripheral lymphocyte count is a promising therapeutic strategy for autoimmune diseases.[4] While LC51-0255 is currently in Phase II clinical trials for atopic dermatitis, detailed preclinical data from animal models of this specific indication are not extensively published.

These application notes provide a generalized framework for conducting preclinical animal studies to evaluate the efficacy of LC51-0255 for atopic dermatitis, based on its known mechanism and common experimental models of the disease.

Mechanism of Action: S1P1 Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates immune cell trafficking. The S1P gradient, which is high in the blood and lymph and low in tissues, is crucial for the egress of lymphocytes from lymphoid organs. LC51-0255, as a selective S1P1 modulator, binds to the S1P1 receptor on lymphocytes, leading to its internalization and degradation. This functional antagonism prevents lymphocytes from sensing the S1P gradient, thereby trapping them in the lymph nodes and reducing their infiltration into the skin, which is a key pathological feature of atopic dermatitis.

References

- 1. Press Release | Media | LG [lgcorp.com]

- 2. Atopic dermatitis: an expanding therapeutic pipeline for a complex disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-dose of LC51-0255, a selective S1P1 receptor modulator, showed dose-dependent and reversible reduction of absolute lymphocyte count in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Flow Cytometry Analysis of Lymphocytes Following Zectivimod Treatment

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Zectivimod is a selective sphingosine-1-phosphate (S1P) receptor modulator. S1P receptor modulators are a class of drugs that have shown efficacy in treating various autoimmune diseases. Their mechanism of action involves the modulation of lymphocyte trafficking. In normal physiological conditions, lymphocytes egress from secondary lymphoid organs, such as lymph nodes, in response to an S1P gradient, which is higher in the blood and lymph. S1P receptor modulators, like this compound, are thought to act as functional antagonists of the S1P1 receptor on lymphocytes. By binding to the S1P1 receptor, they induce its internalization and degradation, thereby rendering the lymphocytes unresponsive to the S1P gradient. This sequestration of lymphocytes, particularly naïve and central memory T cells, within the lymph nodes leads to a reduction in the number of circulating lymphocytes, which is believed to be a key component of their therapeutic effect in autoimmune diseases.

Flow cytometry is a powerful technique for the detailed characterization and quantification of lymphocyte subsets in peripheral blood. This application note provides a detailed protocol for the analysis of lymphocyte populations in whole blood samples from subjects treated with this compound. The protocol describes methods for immunophenotyping of major lymphocyte lineages, including T cells, B cells, and Natural Killer (NK) cells, as well as key T cell subpopulations such as naïve, central memory, and effector memory T cells. Understanding the differential effects of this compound on these lymphocyte subsets is crucial for elucidating its mechanism of action and for monitoring its pharmacodynamic effects in preclinical and clinical research.

Data Presentation

Treatment with S1P receptor modulators typically results in a dose-dependent reduction of absolute lymphocyte counts.[1] The following tables summarize the expected quantitative changes in various lymphocyte populations following treatment with this compound, based on the known effects of other S1P receptor modulators.

Table 1: Expected Changes in Absolute Counts of Major Lymphocyte Populations

| Lymphocyte Population | Marker(s) | Expected Change After this compound Treatment |

| Total Lymphocytes | CD45+ | Significant Decrease |

| T Cells | CD3+ | Significant Decrease |

| B Cells | CD19+ | Significant Decrease |

| Natural Killer (NK) Cells | CD3-CD56+ | Minimal to No Change |

| NKT Cells | CD3+CD56+ | Minimal to No Change |

Table 2: Expected Changes in Absolute Counts of T Cell Subsets

| T Cell Subset | Marker(s) | Expected Change After this compound Treatment |

| Helper T Cells | CD3+CD4+ | Significant Decrease |

| Cytotoxic T Cells | CD3+CD8+ | Decrease |

| Naïve T Cells (CD4+ and CD8+) | CCR7+CD45RA+ | Profound Decrease |

| Central Memory T Cells (CD4+ and CD8+) | CCR7+CD45RA- | Significant Decrease |

| Effector Memory T Cells (CD4+ and CD8+) | CCR7-CD45RA- | Minimal to No Change |

| Terminally Differentiated Effector Memory T cells (TEMRA) | CCR7-CD45RA+ | Minimal to No Change |

Signaling Pathway

This compound, as an S1P receptor modulator, influences lymphocyte trafficking by disrupting the normal S1P signaling pathway that governs lymphocyte egress from lymph nodes.

Experimental Workflow

The following diagram outlines the major steps for the flow cytometry analysis of lymphocyte subsets from whole blood.

Experimental Protocols

This section provides a detailed protocol for the preparation and staining of human peripheral blood mononuclear cells (PBMCs) for flow cytometry analysis.

1. Materials and Reagents

-

Blood collection tubes (e.g., EDTA)

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

RPMI 1640 medium

-

Trypan Blue solution

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

-

Fc receptor blocking reagent (e.g., Human TruStain FcX™)

-

Viability dye (e.g., Zombie NIR™ or similar)

-

12 x 75 mm polystyrene tubes or 96-well U-bottom plates

-

Centrifuge

-

Flow cytometer

Table 3: Suggested Antibody Panel for Lymphocyte Subset Analysis

| Target | Fluorochrome | Clone | Purpose |

| CD45 | AF700 | HI30 | Pan-leukocyte marker, for lymphocyte gating |

| CD3 | APC-H7 | SK7 | T cell marker |

| CD4 | BUV395 | SK3 | Helper T cell marker |

| CD8 | BUV496 | RPA-T8 | Cytotoxic T cell marker |

| CD19 | PE-Cy7 | SJ25C1 | B cell marker |

| CD56 | PE | B159 | NK cell marker |

| CCR7 | BB700 | 3D12 | Naïve and central memory T cell marker |

| CD45RA | BV786 | HI100 | Naïve and TEMRA T cell marker |

| Viability Dye | Zombie NIR™ | - | Dead cell exclusion |

2. PBMC Isolation from Whole Blood

-

Dilute whole blood 1:1 with RPMI 1640 medium at room temperature.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer (plasma and platelets) and collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Transfer the cells to a new conical tube and wash by adding 3-4 volumes of RPMI 1640.

-

Centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in RPMI 1640 for a second wash.

-

Centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in flow cytometry staining buffer.

3. Cell Counting and Viability

-

Take a small aliquot of the cell suspension and mix with an equal volume of Trypan Blue solution.

-

Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration and viability.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in cold flow cytometry staining buffer.

4. Staining Procedure

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into 12 x 75 mm tubes or a 96-well plate.

-

Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at 4°C.

-

Without washing, add the viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light.

-

Wash the cells with 2 mL of flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Prepare a cocktail of the fluorochrome-conjugated antibodies at the predetermined optimal concentrations in flow cytometry staining buffer.

-

Add the antibody cocktail to the cell pellet and vortex gently to mix.

-

Incubate for 30 minutes at 4°C, protected from light.

-

Wash the cells twice with 2 mL of flow cytometry staining buffer, centrifuging at 300 x g for 5 minutes after each wash.

-

After the final wash, resuspend the cells in 300-500 µL of flow cytometry staining buffer.

-

The samples are now ready for acquisition on a flow cytometer. If not acquiring immediately, cells can be fixed in 1% paraformaldehyde and stored at 4°C for up to 24 hours.

5. Flow Cytometry Data Acquisition and Analysis

-

Set up the flow cytometer with the appropriate laser and filter configuration for the chosen fluorochromes.

-

Use single-stained controls to set up compensation.

-

Acquire a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis.

-

Analyze the data using appropriate flow cytometry analysis software.

-

A suggested gating strategy is as follows:

-

Gate on singlets using forward scatter height (FSC-H) vs. forward scatter area (FSC-A).

-

Gate on live cells by excluding the viability dye-positive population.

-

Gate on lymphocytes based on their forward and side scatter (FSC/SSC) properties and positive expression of CD45.

-

From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).

-

From the T cell gate, further delineate helper T cells (CD4+) and cytotoxic T cells (CD8+).

-

Within the CD4+ and CD8+ populations, identify naïve (CCR7+CD45RA+), central memory (CCR7+CD45RA-), effector memory (CCR7-CD45RA-), and TEMRA (CCR7-CD45RA+) subsets.

-

Conclusion

This application note provides a comprehensive guide for the flow cytometric analysis of lymphocyte subsets in peripheral blood following treatment with the S1P receptor modulator, this compound. The provided protocols and expected outcomes are based on the known effects of this class of drugs. Adherence to these detailed methods will enable researchers to obtain reliable and reproducible data on the pharmacodynamic effects of this compound on circulating immune cells, which is essential for its continued development and for a deeper understanding of its immunomodulatory properties.

References

Zectivimod Administration in Preclinical Toxicology Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zectivimod (also known as LC51-0255) is an orally available, small molecule agonist of the sphingosine-1-phosphate 1 (S1P1) receptor.[1] By selectively targeting the S1P1 receptor, this compound modulates the immune system by sequestering lymphocytes in the lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation.[1] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of various autoimmune diseases, including ulcerative colitis and atopic dermatitis.

These application notes provide a summary of available preclinical toxicology data for this compound and detailed protocols for key non-clinical safety and toxicology studies relevant to its class of immunomodulators. The information is intended to guide researchers in designing and interpreting preclinical studies for S1P1 receptor agonists.

Mechanism of Action: S1P1 Receptor Signaling

This compound acts as a functional antagonist by binding to the S1P1 receptor on lymphocytes, leading to its internalization and degradation. This prevents lymphocytes from egressing from the lymph nodes in response to the natural S1P gradient, resulting in a dose-dependent and reversible reduction of peripheral lymphocyte counts.[1][2] The primary therapeutic effect is achieved through this reduction in circulating lymphocytes, particularly T-cells, which play a central role in the pathophysiology of many autoimmune disorders.

Preclinical Toxicology Data Summary

Preclinical studies are essential to define the pharmacological and toxicological effects of a new drug candidate before human trials. For this compound, key preclinical safety data have been established in rodent and non-human primate models.

Table 1: this compound No-Observed-Adverse-Effect-Level (NOAEL) in Preclinical Species

| Species | Route of Administration | NOAEL | Reference |

| Rat | Oral | 3 mg/kg | [2] |

| Monkey | Oral | 3 mg/kg |

Table 2: this compound Pharmacodynamic Effects in Rats

| Dose (Oral) | Effect on Peripheral Lymphocytes | Reference |

| 0.03 mg/kg | Dose-dependent reduction in Absolute Lymphocyte Count (ALC) | |

| 0.1 mg/kg | Dose-dependent reduction in Absolute Lymphocyte Count (ALC) | |

| 0.3 mg/kg | Dose-dependent reduction in Absolute Lymphocyte Count (ALC) | |

| 1 mg/kg | Dose-dependent reduction in Absolute Lymphocyte Count (ALC) |

Experimental Protocols

The following are detailed, representative protocols for conducting preclinical toxicology studies for an S1P1 receptor agonist like this compound. These are based on standard guidelines and best practices for immunomodulatory small molecules.

Protocol 1: Repeat-Dose Oral Toxicity Study in Rodents (Rat)

Objective: To determine the potential toxicity of this compound following repeated oral administration in rats for a specified duration (e.g., 28 days) and to identify a No-Observed-Adverse-Effect-Level (NOAEL).

Materials:

-

This compound test article

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Sprague-Dawley rats (equal numbers of males and females)

-

Standard laboratory animal diet and water

-

Oral gavage needles

-

Equipment for clinical observations, blood collection, and analysis

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to the start of the study.

-

Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control and at least three dose levels of this compound). A typical study design would include 10 animals per sex per group.

-

Dose Administration: Administer this compound or vehicle control orally via gavage once daily for 28 consecutive days.

-

Clinical Observations: Conduct and record clinical observations at least once daily, including changes in skin, fur, eyes, mucous membranes, behavior, and any signs of illness.

-

Body Weight and Food Consumption: Measure and record body weights prior to dosing and at least weekly thereafter. Measure food consumption weekly.

-

Hematology and Clinical Chemistry: Collect blood samples (e.g., from the retro-orbital sinus or tail vein) at pre-defined intervals (e.g., pre-study and at termination) for hematology (including complete blood count with differential) and clinical chemistry analysis.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Record organ weights of key organs (e.g., liver, kidneys, spleen, thymus). Preserve selected tissues in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological examination.

-

Data Analysis: Analyze data for statistical significance. Determine the NOAEL based on the absence of treatment-related adverse findings.

References

Application Notes: Measuring Zectivimod Efficacy in an I-BD Organoid Model

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract, leading to impaired epithelial barrier function.[1][2] Patient-derived intestinal organoids have emerged as a powerful in vitro model, recapitulating the patient-specific epithelial characteristics and allowing for detailed mechanistic studies.[3][4] This document provides a comprehensive protocol to assess the efficacy of Zectivimod, a Sphingosine-1-Phosphate (S1P) receptor modulator, in a human intestinal organoid (HIO) model of IBD. S1P receptor modulators are a class of drugs that reduce intestinal inflammation by preventing the egress of lymphocytes from lymph nodes.[5]

Key Experimental Protocols

Protocol 1: Generation and Culture of Human Intestinal Organoids (HIOs)

This protocol is adapted from established methods for generating organoids from patient biopsies.

1. Intestinal Crypt Isolation:

- Collect 4-8 colonic biopsies in a 15 mL tube containing 10 mL of cold HBSS. Process immediately or store at 4°C for a maximum of 5-6 hours.

- Wash biopsies 1-2 times with ~10 mL of cold DPBS.

- Incubate the sample in 10 mL of an antimicrobial cocktail for 15 minutes at room temperature with gentle agitation.

- Wash twice with ~10 mL DPBS to remove the antimicrobial solution.

- Digest the tissue with a chelation-based buffer to release intestinal crypts.

2. Organoid Seeding and Culture:

- Resuspend the isolated crypts in a basement membrane matrix (e.g., Matrigel).

- Plate 25-50 µL domes of the crypt-matrix suspension into pre-warmed 24- or 48-well plates.

- Allow the matrix to polymerize at 37°C for 10-15 minutes.

- Overlay with a complete intestinal organoid growth medium containing essential factors like Wnt, R-Spondin, and Noggin.

- Culture at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids should be passaged every 7-10 days.

Protocol 2: Generation of 2D Monolayers and Induction of IBD Phenotype

To facilitate barrier function assays, 3D organoids are converted to 2D monolayers on Transwell® inserts.

1. Monolayer Seeding:

- Coat Transwell® inserts (e.g., 6.5 mm for 24-well plates) with a diluted extracellular matrix solution and incubate at 37°C for at least 1 hour.

- Mechanically and enzymatically dissociate mature organoids into small cell clusters.

- Seed the cell suspension onto the apical side of the coated Transwell® inserts in an intestinal expansion medium supplemented with a ROCK inhibitor.

- Culture for 7-10 days until a confluent monolayer is formed, confirmed by Transepithelial Electrical Resistance (TEER) measurements. A confluent monolayer typically has a TEER value around 100 Ω·cm².

2. Inflammatory Challenge: